molecular formula C19H13ClN2O4 B11478256 3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)-

3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)-

Cat. No.: B11478256
M. Wt: 368.8 g/mol
InChI Key: OGPMSMQBHLDGBC-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-N-(4-chlorophenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of carboxamides It features a benzodioxole moiety, a chlorophenyl group, and a pyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Pyridine Carboxamide: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine. The carboxamide group is then introduced through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yloxy)-N-(4-chlorophenyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(4-fluorophenyl)pyridine-3-carboxamide
  • 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(4-bromophenyl)pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)pyridine-3-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

Molecular Formula

C19H13ClN2O4

Molecular Weight

368.8 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H13ClN2O4/c20-12-3-5-13(6-4-12)22-18(23)15-2-1-9-21-19(15)26-14-7-8-16-17(10-14)25-11-24-16/h1-10H,11H2,(H,22,23)

InChI Key

OGPMSMQBHLDGBC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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